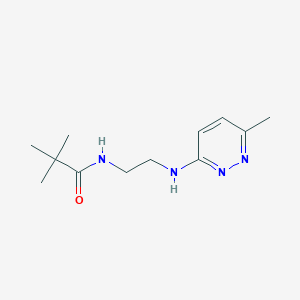
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential therapeutic applications. This compound is known for its versatility and is used in various fields such as drug design, organic synthesis, and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide typically involves the reaction of 6-methylpyridazine with an appropriate amine and pivaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency.
化学反応の分析
Types of Reactions
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
科学的研究の応用
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The pyridazine ring in its structure plays a crucial role in its activity, allowing it to bind effectively to its targets .
類似化合物との比較
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms, known for its wide range of pharmacological activities.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position, exhibiting various biological activities.
Uniqueness
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide stands out due to its unique structure, which combines the pyridazine ring with an aminoethyl and pivalamide group.
生物活性
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure that includes a pivalamide moiety and a pyridazine derivative. Its chemical formula is C₁₁H₁₄N₄O, indicating the presence of nitrogen-rich functional groups that may contribute to its biological interactions.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research suggests that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For example, compounds with similar structures have been shown to inhibit enzymes like dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine metabolism and is implicated in cancer and autoimmune diseases .
Biological Activity Profile
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines, including colon and pancreatic cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, particularly at the S-phase due to DHODH inhibition .
- Inflammatory Disease Models : In animal models of lupus, compounds related to this compound showed promise in reducing disease severity by inhibiting TLR-mediated signaling pathways. This suggests potential applications in treating autoimmune diseases .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications to the pivalamide group can enhance the compound's potency against specific targets while minimizing off-target effects. This insight is crucial for optimizing lead compounds for clinical development .
特性
IUPAC Name |
2,2-dimethyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-5-6-10(16-15-9)13-7-8-14-11(17)12(2,3)4/h5-6H,7-8H2,1-4H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWYRXWLQGLBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














